N-(5-Cyclopropoxy-2-formylphenyl)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-formylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a formyl group attached to a phenyl ring, along with a methanesulfonamide group.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO4S/c1-17(14,15)12-11-6-10(16-9-4-5-9)3-2-8(11)7-13/h2-3,6-7,9,12H,4-5H2,1H3 |
InChI Key |
GNRZBERPILSPRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-2-formylphenyl)methanesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 5-cyclopropoxy-2-formylphenylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-2-formylphenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropoxy-2-formylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group may also interact with biological molecules, contributing to its overall biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-formylphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Formylphenyl)methanesulfonamide: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
N-(2-Cyclopropoxy-5-formylphenyl)methanesulfonamide: This isomer has the cyclopropoxy and formyl groups in different positions on the phenyl ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
